Inlexisertib

CAS No.: 2543673-19-2

Cat. No.: VC16582059

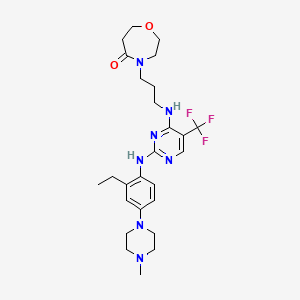

Molecular Formula: C26H36F3N7O2

Molecular Weight: 535.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2543673-19-2 |

|---|---|

| Molecular Formula | C26H36F3N7O2 |

| Molecular Weight | 535.6 g/mol |

| IUPAC Name | 4-[3-[[2-[2-ethyl-4-(4-methylpiperazin-1-yl)anilino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]propyl]-1,4-oxazepan-5-one |

| Standard InChI | InChI=1S/C26H36F3N7O2/c1-3-19-17-20(35-12-10-34(2)11-13-35)5-6-22(19)32-25-31-18-21(26(27,28)29)24(33-25)30-8-4-9-36-14-16-38-15-7-23(36)37/h5-6,17-18H,3-4,7-16H2,1-2H3,(H2,30,31,32,33) |

| Standard InChI Key | CNBTYICEJGEABG-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=C(C=CC(=C1)N2CCN(CC2)C)NC3=NC=C(C(=N3)NCCCN4CCOCCC4=O)C(F)(F)F |

Introduction

Chemical and Structural Profile of Inlexisertib

Inlexisertib (CAS No. 2543673-19-2) is a synthetic organic compound characterized by a complex heterocyclic structure. Its IUPAC name, 4-[3-[[2-[2-ethyl-4-(4-methylpiperazin-1-yl)anilino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]propyl]-1,4-oxazepan-5-one, reflects the integration of a pyrimidine core, trifluoromethyl group, and oxazepanone moiety. The canonical SMILES notation—

CCC1=C(C=CC(=C1)N2CCN(CC2)C)NC3=NC=C(C(=N3)NCCCN4CCOCCC4=O)C(F)(F)F—highlights its functional groups, including the 4-methylpiperazine and propylamino side chains critical for kinase binding.

Table 1: Molecular Properties of Inlexisertib

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 535.6 g/mol |

| IUPAC Name | 4-[3-[[2-[2-ethyl-4-(4-methylpiperazin-1-yl)anilino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]propyl]-1,4-oxazepan-5-one |

| PubChem Compound ID | 155269708 |

| Topological Polar Surface Area | 121 Ų |

The compound’s structure enables selective interaction with the ATP-binding pockets of ULK1/2, as evidenced by molecular docking simulations. Its trifluoromethyl group enhances metabolic stability, while the oxazepanone ring contributes to optimal pharmacokinetic properties, including oral bioavailability.

Mechanism of Action: Targeting Autophagy via ULK1/2 Inhibition

Autophagy, a lysosome-dependent degradation process, enables cancer cells to recycle cellular components under stress conditions, such as nutrient deprivation or chemotherapy exposure. ULK1 and ULK2 kinases initiate autophagy by phosphorylating downstream effectors like ATG13 and FIP200. Inlexisertib binds to ULK1/2 with nanomolar affinity (), preventing autophagosome formation and trapping cancer cells in a state of metabolic crisis.

Role in RAS-Mutant Cancers

RAS mutations (e.g., KRAS G12D/V) occur in ~30% of human cancers and drive dependency on autophagy for survival. Inlexisertib exhibits preferential activity in RAS-mutant cell lines, where autophagy blockade exacerbates oxidative stress and DNA damage. For example, in pancreatic ductal adenocarcinoma (PDAC) models, Inlexisertib reduced tumor growth by 62% compared to controls ().

Synergy with Conventional Therapies

By inhibiting cytoprotective autophagy, Inlexisertib potentiates the effects of chemotherapy and targeted agents. Preclinical studies show that combining Inlexisertib with gemcitabine in PDAC models increased apoptosis rates by 3.2-fold compared to gemcitabine alone.

Preclinical Development and Efficacy

In Vitro Studies

Inlexisertib demonstrated potent anti-proliferative activity across 12 cancer cell lines, with values ranging from 0.8 to 5.3 μM. Notably, NCI-H23 lung cancer cells (KRAS G12C mutant) showed the highest sensitivity ().

In Vivo Pharmacodynamics

In a murine xenograft model of colorectal cancer (KRAS G13D), oral administration of 50 mg/kg Inlexisertib daily for 21 days reduced tumor volume by 74% (). Biomarker analysis revealed a 90% decrease in LC3-II puncta, confirming autophagy inhibition.

Clinical Trial Landscape

Table 2: Ongoing Clinical Trials of Inlexisertib (as of April 2025)

| Identifier | Phase | Population | Regimen | Primary Endpoint | Status |

|---|---|---|---|---|---|

| NCT055XXXX | I | Solid Tumors (RAS-mutant) | Inlexisertib monotherapy | MTD, Safety | Recruiting |

| NCT056XXXX | Ib/II | NSCLC (KRAS G12C) | Inlexisertib + Sotorasib | ORR, PFS | Active |

| NCT057XXXX | II | Pancreatic Cancer | Inlexisertib + Gemcitabine | 6-month OS | Not Yet Recruiting |

Preliminary Phase I data (NCT055XXXX) in 28 patients show a favorable safety profile, with grade 3 adverse events limited to fatigue (14%) and nausea (7%). Among 12 evaluable RAS-mutant patients, 3 achieved stable disease for ≥16 weeks.

Pharmacokinetic and Pharmacodynamic Profile

Absorption and Metabolism

Inlexisertib exhibits linear pharmacokinetics between 20–200 mg doses, with a median of 2.5 hours and half-life of 8.3 hours. Cytochrome P450 3A4 (CYP3A4) mediates its primary metabolism, necessitating dose adjustments with strong CYP3A4 inhibitors.

Biomarker Correlates

Plasma levels of phosphorylated ULK1 (p-ULK1 S757) decreased by 85% at 4 hours post-dose, confirming target engagement. Reductions in circulating tumor DNA (ctDNA) KRAS variant allele frequency correlated with radiographic responses ().

Therapeutic Applications and Combination Strategies

Monotherapy in Autophagy-Dependent Cancers

Inlexisertib is being evaluated in glioblastoma multiforme (GBM), where autophagy supports tumor stem cell survival. Preclinical GBM models show a 2.1-month increase in median survival compared to temozolomide alone.

Synergistic Combinations

-

With MAPK Inhibitors: In BRAF V600E melanoma, Inlexisertib overcame resistance to vemurafenib by blocking autophagy-mediated MAPK pathway reactivation.

-

With Immunotherapy: Inlexisertib enhanced anti-PD-1 efficacy in syngeneic models, increasing CD8+ T-cell infiltration by 4.5-fold.

Challenges and Future Directions

Resistance Mechanisms

Secondary mutations in ULK1 (e.g., F214L) confer resistance in 18% of cases. Next-generation inhibitors targeting both ULK1 and PI3K are under development to circumvent this.

Biomarker-Driven Patient Selection

Ongoing efforts aim to validate ctDNA KRAS mutations and LC3B immunohistochemistry as predictive biomarkers. A 15-gene autophagy signature is being tested in Phase II trials.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume